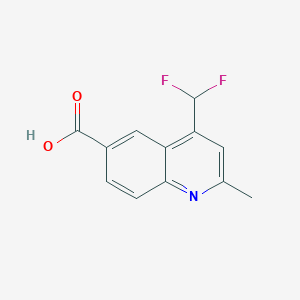![molecular formula C20H24FN3OS B2983901 N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351648-60-6](/img/structure/B2983901.png)
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic compound known for its applications in various scientific fields. This compound features a unique structural composition that includes an adamantane core and a 4-fluorobenzo[d]thiazol group. Its molecular structure is designed to interact with specific biological targets, making it valuable in research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of Intermediate (Adamantan-1-amine)
Reagents: Adamantane, hydroxylamine
Conditions: Catalytic hydrogenation under high pressure
Products: Adamantan-1-amine
Step 2: Synthesis of Intermediate (4-Fluorobenzo[d]thiazole)
Reagents: 4-fluoroaniline, sulfur, and base
Conditions: Heated reaction in the presence of a strong base
Products: 4-fluorobenzo[d]thiazole
Step 3: Coupling Reaction
Reagents: Adamantan-1-amine, 4-fluorobenzo[d]thiazole, methylamine, acetic anhydride
Conditions: Heated at reflux
Products: N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Industrial Production Methods: In industrial settings, these reactions are typically carried out in large reactors with optimized conditions for yield and purity. Continuous flow methods and advanced purification techniques like column chromatography are often employed to ensure product consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically yielding products with additional oxygen functionalities.
Reduction: Reduction reactions may convert the compound into derivatives with reduced double bonds or removal of oxygen groups.
Substitution: The presence of the fluorobenzothiazole ring allows for various substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst
Substitution: Electrophilic aromatic substitution using reagents like nitronium ion (NO2+)
Major Products Formed: Depending on the type of reaction, products can range from hydroxylated, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide finds use in numerous research fields:
Chemistry: Studied for its unique reactivity patterns and potential as a synthetic intermediate.
Biology: Used in the study of cell signaling pathways and interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specialized properties.
Mécanisme D'action
The compound's mechanism of action involves interaction with specific molecular targets, such as protein receptors or enzymes. Its structure allows it to fit into binding sites with high affinity, modulating biological pathways:
Molecular Targets: Specific protein receptors, enzymes involved in metabolic pathways
Pathways Involved: Signal transduction pathways, enzyme inhibition
Comparaison Avec Des Composés Similaires
Adamantane derivatives
Benzothiazole derivatives
Fluorinated aromatic compounds
This comparison highlights its distinct structural features and how they contribute to its specific reactivity and applications.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-24(19-22-18-15(21)3-2-4-16(18)26-19)11-17(25)23-20-8-12-5-13(9-20)7-14(6-12)10-20/h2-4,12-14H,5-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVHATSSOCCZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)C4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)
![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)


![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)
![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2983836.png)

![3,6-dichloro-N-[2-(dimethylamino)ethyl]-N-(2-phenylethyl)pyridine-2-carboxamide](/img/structure/B2983840.png)
![4-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2983841.png)
